![molecular formula C7H8N2O2 B124836 1H-Pyrazole, 3,5-diacetyl- CAS No. 98276-70-1](/img/structure/B124836.png)
1H-Pyrazole, 3,5-diacetyl-
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Overview
Description
“1H-Pyrazole, 3,5-diacetyl-” is a compound with the molecular formula C7H8N2O2 . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazoles can be synthesized from a variety of precursors. For instance, they can be synthesized from β,γ-unsaturated hydrazones . Another method involves the reaction of dialkyl azodicarboxylates with substituted propargylamines . A series of novel (1-acetyl-5-aryl-4,5-dihydro)-1H-pyrazole substituted pyridine derivatives were synthesized from 3,5-diacetyl-2,6-dimethylpyridine .
Molecular Structure Analysis
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Chemical Reactions Analysis
Pyrazoles are known to exhibit a wide range of chemical reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Scientific Research Applications
Medicinal Chemistry
1H-Pyrazole derivatives are pivotal in medicinal chemistry due to their structural similarity to the adenine and guanine bases of DNA . They are utilized in the synthesis of various biologically active compounds, including kinase inhibitors , which are crucial in cancer treatment. The versatility of the pyrazole nucleus allows for the development of a wide range of pharmaceuticals with diverse therapeutic effects.
Agriculture
In the agricultural sector, pyrazole derivatives serve as key intermediates in the synthesis of agrochemicals . They are involved in the creation of novel pesticides and herbicides, contributing to the enhancement of crop protection strategies. Their role in developing environmentally friendly agrochemicals is also significant, aligning with sustainable agricultural practices.
Material Science
The field of material science benefits from the unique properties of pyrazole derivatives, particularly in the development of new materials with advanced functionalities . These compounds are used in creating polymers, coatings, and other materials that require specific thermal or electrical properties.
Environmental Science
Pyrazole compounds are explored for their potential in environmental science, especially in the development of sensors and indicators for environmental monitoring . Their chemical reactivity and stability make them suitable for detecting various environmental pollutants.
Analytical Chemistry
In analytical chemistry, pyrazole derivatives are employed as reagents and indicators due to their reactivity and the ability to form stable complexes with different analytes . They are used in various analytical techniques, including chromatography and spectroscopy, to improve detection sensitivity and specificity.
Pharmacology
The pharmacological applications of pyrazole derivatives are extensive, ranging from anti-inflammatory and analgesic to antiviral and anticancer activities . They are integral in drug discovery and development, with several pyrazole-based drugs already on the market.
Biochemistry
Pyrazole derivatives play a crucial role in biochemistry, particularly in studying enzyme inhibition and metabolic pathways . They are used as probes to understand biochemical processes at the molecular level, aiding in the discovery of new therapeutic targets.
Chemical Engineering
In chemical engineering, pyrazole derivatives are utilized in process optimization and the synthesis of fine chemicals . Their role in catalysis and reaction engineering is noteworthy, contributing to the efficiency and scalability of chemical processes.
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrazole, 3,5-diacetyl- are the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play a crucial role in various biological processes, including the regulation of gene expression, metabolism of alcohol, and several other physiological functions.
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in their function . For instance, it may modulate the activity of the estrogen receptors and alcohol dehydrogenase, thereby influencing the associated biological processes.
Biochemical Pathways
Given its targets, it can be inferred that the compound may influence pathways related to gene expression regulated by estrogen receptors and the metabolism of alcohol .
Result of Action
Given its potential interaction with estrogen receptors and alcohol dehydrogenase, it can be speculated that the compound may have significant effects on gene expression and alcohol metabolism .
Future Directions
properties
IUPAC Name |
1-(3-acetyl-1H-pyrazol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4(10)6-3-7(5(2)11)9-8-6/h3H,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKSXYXCIYYSPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NN1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466053 |
Source
|
Record name | 1H-Pyrazole, 3,5-diacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole, 3,5-diacetyl- | |
CAS RN |
98276-70-1 |
Source
|
Record name | 1H-Pyrazole, 3,5-diacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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